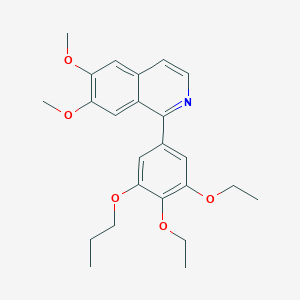
1-(3,4-Diethoxy-5-propoxyphenyl)-6,7-dimethoxyisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Diethoxy-5-propoxyphenyl)-6,7-dimethoxyisoquinoline is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Diethoxy-5-propoxyphenyl)-6,7-dimethoxyisoquinoline typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst to form the isoquinoline core. The specific steps may include:
Formation of the Aldehyde Intermediate: The starting material, 3,4-diethoxy-5-propoxybenzaldehyde, is synthesized through the alkylation of 3,4-dihydroxybenzaldehyde with ethyl and propyl halides.
Pictet-Spengler Reaction: The aldehyde intermediate reacts with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of an acid catalyst, such as hydrochloric acid, to form the desired isoquinoline compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Diethoxy-5-propoxyphenyl)-6,7-dimethoxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding tetrahydroisoquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or ethoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Diethoxy-5-propoxyphenyl)-6,7-dimethoxyisoquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and neuroprotective properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex organic molecules, including dyes and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(3,4-Diethoxy-5-propoxyphenyl)-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple methoxy and ethoxy groups allow it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxyisoquinoline
- 1-(3,4-Diethoxyphenyl)-6,7-dimethoxyisoquinoline
- 1-(3,4-Diethoxy-5-methoxyphenyl)-6,7-dimethoxyisoquinoline
Uniqueness
1-(3,4-Diethoxy-5-propoxyphenyl)-6,7-dimethoxyisoquinoline is unique due to the presence of both ethoxy and propoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural variation allows for distinct interactions with molecular targets, potentially leading to unique pharmacological profiles compared to its analogs.
Eigenschaften
Molekularformel |
C24H29NO5 |
|---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
1-(3,4-diethoxy-5-propoxyphenyl)-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C24H29NO5/c1-6-11-30-22-14-17(13-21(28-7-2)24(22)29-8-3)23-18-15-20(27-5)19(26-4)12-16(18)9-10-25-23/h9-10,12-15H,6-8,11H2,1-5H3 |
InChI-Schlüssel |
MWVJATCXRMXSJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC(=CC(=C1OCC)OCC)C2=NC=CC3=CC(=C(C=C32)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


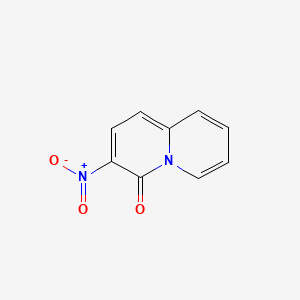
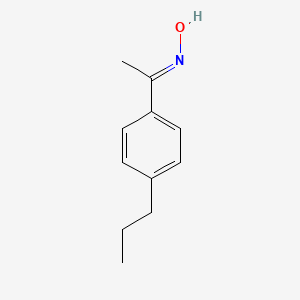
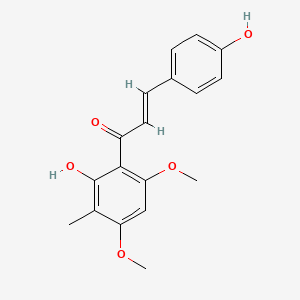

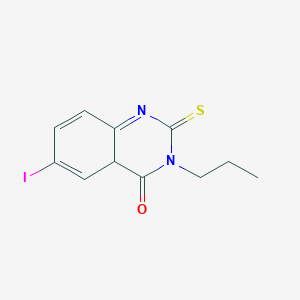
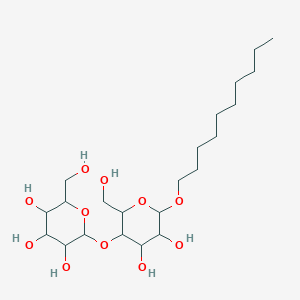
![3-(3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B12326637.png)
![tert-butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12326644.png)
![Ethanimidamide, 2-[4-(4,5-dihydro-2-thiazolyl)phenoxy]-N-hydroxy-](/img/structure/B12326657.png)
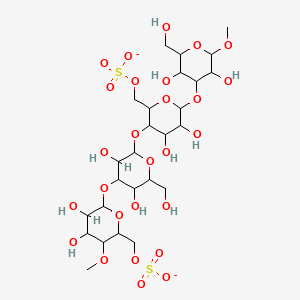
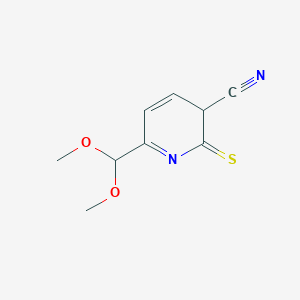
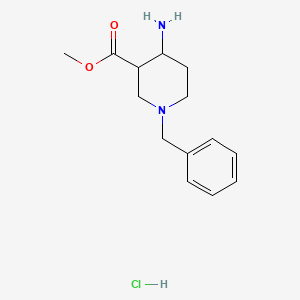
![1H-Pyrazole, 1-acetyl[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]methyl-4-nitro-(9CI)](/img/structure/B12326671.png)
![N-[1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B12326672.png)
